molecular formula C16H17N3O3S B2358413 Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate CAS No. 478045-98-6

Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate

Cat. No.: B2358413
CAS No.: 478045-98-6
M. Wt: 331.39
InChI Key: CACHZPOBLQNSSE-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate: is a complex organic compound with the molecular formula C16H17N3O3S . This compound is characterized by its unique structure, which includes an imidazoquinazoline core, a tert-butyl ester group, and a sulfanyl acetate moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The imidazoquinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazoquinazoline core and sulfanyl acetate moiety make it a versatile compound for various research applications .

Properties

IUPAC Name

tert-butyl 2-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-16(2,3)22-13(21)9-23-15-17-11-7-5-4-6-10(11)14-18-12(20)8-19(14)15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACHZPOBLQNSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NC2=CC=CC=C2C3=NC(=O)CN31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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